molecular formula C19H20FNO B1327259 3'-Fluoro-2-piperidinomethyl benzophenone CAS No. 898773-15-4

3'-Fluoro-2-piperidinomethyl benzophenone

Cat. No. B1327259
M. Wt: 297.4 g/mol
InChI Key: LIWBMXUBLWDKTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluoro-substituted polyimides involved the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides, followed by cyclization to yield polyimide films with excellent thermal stability and low moisture absorption . In another study, a series of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized using different substituted aromatic/heterocyclic acid chlorides, which were then evaluated for their antiproliferative activity . Additionally, the synthesis of a neuroleptic agent with a fluoro-substituted piperidine moiety was achieved through a multi-step process, including Friedel-Crafts reaction, ring-opening, ketalization, condensation, and debenzylation .

Molecular Structure Analysis

The molecular structure of a novel bioactive heterocycle containing a fluoro-substituted benzisoxazole and piperidine was characterized using various spectroscopic methods and confirmed by X-ray diffraction studies. The piperidine and morpholine rings adopted a chair conformation, with the benzisoxazole ring being planar .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation reactions, as seen in the formation of polyimides and the synthesis of benzisoxazole derivatives [2, 6]. The importance of the aromatic and heterocyclic moieties in the antiproliferative activity of these compounds was highlighted, indicating that specific chemical modifications can significantly influence biological activity .

Physical and Chemical Properties Analysis

The fluoro-substituted polyimides exhibited high thermal stability, low moisture absorption, and high hygrothermal stability . The antiproliferative activity of the synthesized benzisoxazole derivatives was tested against various carcinoma cells, with some compounds showing potent activity . The physical and chemical properties of these compounds, such as solubility and stability, are crucial for their potential therapeutic applications.

Scientific Research Applications

Benzophenone Derivatives in Alzheimer’s Disease Treatment

  • Benzophenone derivatives, such as 3'-Fluoro-2-piperidinomethyl benzophenone, have shown promise in the treatment of Alzheimer’s disease. A study highlighted the synthesis of novel benzophenone derivatives that demonstrated affinity to the histamine H3 receptor and cholinesterase inhibitory potency. This multitarget-directed approach is promising for Alzheimer’s disease research (Godyń et al., 2022).

Environmental Impact and Photocatalytic Degradation

  • The degradation of benzophenone derivatives in environmental contexts is a significant area of research. For example, studies on the photocatalytic degradation of Benzophenone-3 (a related compound) address the potential environmental impact and degradation pathways, providing insight into the environmental behavior of similar benzophenone derivatives (Zúñiga-Benítez et al., 2016).

Interaction with Biological Systems

  • Research on the interaction of benzophenone derivatives with human serum albumin and other biological systems sheds light on their potential biological effects and toxicities. This information is crucial for understanding the safety and implications of these compounds in biological contexts (Zhang et al., 2013).

properties

IUPAC Name

(3-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-17-9-6-8-15(13-17)19(22)18-10-3-2-7-16(18)14-21-11-4-1-5-12-21/h2-3,6-10,13H,1,4-5,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWBMXUBLWDKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643591
Record name (3-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-2-piperidinomethyl benzophenone

CAS RN

898773-15-4
Record name (3-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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